H-Dmt-Tic-NH-(CH2)6-NH-Tic-H
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Overview
Description
H-Dmt-Tic-NH-(CH2)6-NH-Tic-H is a synthetic peptide compound known for its high affinity and selectivity for delta opioid receptors. This compound has been studied for its potential therapeutic applications, particularly in the field of pain management and mood disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-NH-(CH2)6-NH-Tic-H involves multiple steps, starting with the preparation of the individual amino acid derivatives. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-NH-(CH2)6-NH-Tic-H primarily undergoes:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: Used to reduce disulfide bonds within the peptide.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
H-Dmt-Tic-NH-(CH2)6-NH-Tic-H has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in modulating delta opioid receptors.
Medicine: Potential therapeutic applications in pain management and mood disorders.
Industry: Used in the development of new peptide-based drugs.
Mechanism of Action
H-Dmt-Tic-NH-(CH2)6-NH-Tic-H exerts its effects by binding to delta opioid receptors. This binding activates intracellular signaling pathways, leading to the modulation of pain and mood. The compound also influences the release of neurotransmitters and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
H-Dmt-Tic-NH-CH(CH2-COOH)-Bid: Another delta opioid receptor agonist with similar properties.
H-Dmt-Tic-Glu-NH-(CH2)5-CO-Dap: A related compound used as a fluorescent probe.
Uniqueness
H-Dmt-Tic-NH-(CH2)6-NH-Tic-H is unique due to its specific structure, which provides high selectivity and affinity for delta opioid receptors. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C37H47N5O4 |
---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[6-(1,2,3,4-tetrahydroisoquinoline-3-carbonylamino)hexyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C37H47N5O4/c1-24-17-30(43)18-25(2)31(24)21-32(38)37(46)42-23-29-14-8-6-12-27(29)20-34(42)36(45)40-16-10-4-3-9-15-39-35(44)33-19-26-11-5-7-13-28(26)22-41-33/h5-8,11-14,17-18,32-34,41,43H,3-4,9-10,15-16,19-23,38H2,1-2H3,(H,39,44)(H,40,45)/t32-,33?,34?/m0/s1 |
InChI Key |
SIUMEPYYYNRSSX-BGVJURHFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4)N)C)O |
Origin of Product |
United States |
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